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Compound of Interest

Compound Name: AG 555

Cat. No.: B133566 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase selectivity of AG 555, a potent

inhibitor of the Epidermal Growth Factor Receptor (EGFR). While comprehensive kinase

profiling data for AG 555 is limited in the public domain, this document summarizes the

available information and compares it against other well-characterized EGFR inhibitors.

Kinase Selectivity Profile
AG 555 is a tyrphostin derivative that demonstrates potent inhibition of EGFR.[1][2] Available

data indicates a degree of selectivity for EGFR over some other kinases. However, it is also

known to inhibit other kinases, such as Cyclin-dependent kinase 2 (Cdk2).[3] A direct

comparison with broader kinase panel data for other EGFR inhibitors highlights the need for

more extensive profiling of AG 555 to fully understand its off-target effects.

Table 1: Comparative Kinase Inhibition Profile (IC50 values)
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Kinase
Target

AG 555 Gefitinib Erlotinib Lapatinib Osimertinib

EGFR 0.7 µM[1][2] 26 - 57 nM[4] 2 nM[5] 10.8 nM[6]

11.44 - 12.92

nM (mutant),

493.8 nM

(wild-type)[7]

ErbB2

(HER2)
35 µM[1] - - 9.2 nM[6] -

Insulin

Receptor

>140-fold

selective vs

EGFR

- - - -

Cdk2
Blocks

activation[3]
>10 µM >10 µM >10 µM -

c-Src - - >2 µM >10 µM -

c-Raf - - - >10 µM -

MEK - - - >10 µM -

ERK - - - >10 µM -

c-Fms - - - >10 µM -

CDK1 - - - >10 µM -

p38 - - - >10 µM -

Tie-2 - - - >10 µM -

VEGFR2 - - - >10 µM -

Note: A hyphen (-) indicates that data was not readily available in the searched sources. The

selectivity of AG 555 is highlighted by its significantly higher IC50 value for ErbB2 compared to

EGFR.
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The following is a generalized protocol for a biochemical kinase assay to determine the IC50

values of an inhibitor like AG 555 against a specific kinase, such as EGFR. This protocol is

based on commonly used methods in the field.

Objective: To determine the concentration of an inhibitor required to inhibit 50% of the kinase

activity (IC50).

Materials:

Purified recombinant kinase (e.g., EGFR)

Kinase-specific substrate (e.g., a synthetic peptide)

ATP (Adenosine triphosphate)

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

Test inhibitor (e.g., AG 555) dissolved in a suitable solvent (e.g., DMSO)

Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radioactive [γ-³²P]ATP)

Microplates (e.g., 96-well or 384-well)

Plate reader or scintillation counter compatible with the detection reagent

Procedure:

Compound Preparation: Prepare a serial dilution of the test inhibitor in the assay buffer. A

typical starting concentration might be 100 µM, with 10-fold serial dilutions.

Reaction Setup:

Add the kinase and its specific substrate to the wells of the microplate.

Add the different concentrations of the test inhibitor to the respective wells. Include a

control well with no inhibitor (vehicle control).
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Pre-incubate the mixture for a defined period (e.g., 15-30 minutes) at room temperature to

allow the inhibitor to bind to the kinase.

Initiation of Kinase Reaction: Start the kinase reaction by adding a solution of ATP to each

well. The concentration of ATP should ideally be at or near the Km value for the specific

kinase to ensure competitive inhibition can be accurately measured.

Incubation: Incubate the reaction mixture for a specific time (e.g., 30-60 minutes) at a

controlled temperature (e.g., 30°C). The incubation time should be within the linear range of

the reaction.

Detection: Stop the reaction and measure the kinase activity using a suitable detection

method.

Radiometric Assay: If using [γ-³²P]ATP, the phosphorylated substrate is separated from the

unreacted ATP (e.g., by spotting onto phosphocellulose paper followed by washing), and

the radioactivity is quantified using a scintillation counter.

Luminescence-based Assay (e.g., ADP-Glo™): This assay measures the amount of ADP

produced in the kinase reaction. A reagent is added to deplete the remaining ATP, and

then a second reagent converts the ADP back to ATP, which is then used in a luciferase

reaction to generate a luminescent signal proportional to the kinase activity.

Fluorescence-based Assay (e.g., LanthaScreen™): This time-resolved fluorescence

resonance energy transfer (TR-FRET) assay uses a fluorescently labeled antibody that

binds to the phosphorylated substrate, leading to a FRET signal.

Data Analysis:

Plot the kinase activity (e.g., luminescence, fluorescence, or radioactivity counts) against

the logarithm of the inhibitor concentration.

Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad

Prism) to determine the IC50 value.
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Caption: EGFR signaling pathway and the point of inhibition by AG 555 and other EGFR TKIs.

Experimental Workflow Diagram
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Caption: General workflow for determining the IC50 of a kinase inhibitor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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